molecular formula C20H21N3O B12943803 4-((5,6-Diphenylpyrazin-2-yl)oxy)butan-1-amine

4-((5,6-Diphenylpyrazin-2-yl)oxy)butan-1-amine

Cat. No.: B12943803
M. Wt: 319.4 g/mol
InChI Key: GCSBAQNOTOFZSR-UHFFFAOYSA-N
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Description

4-((5,6-Diphenylpyrazin-2-yl)oxy)butan-1-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazine ring substituted with diphenyl groups and an amine group attached to a butoxy chain. Its distinct molecular configuration makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5,6-Diphenylpyrazin-2-yl)oxy)butan-1-amine typically involves the reaction of 5,6-diphenylpyrazine with 4-chlorobutan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-((5,6-Diphenylpyrazin-2-yl)oxy)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted amines or amides.

Scientific Research Applications

4-((5,6-Diphenylpyrazin-2-yl)oxy)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((5,6-Diphenylpyrazin-2-yl)oxy)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol
  • 2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide

Uniqueness

4-((5,6-Diphenylpyrazin-2-yl)oxy)butan-1-amine is unique due to its specific substitution pattern and the presence of both an amine and an ether linkage. This combination of functional groups provides distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

4-(5,6-diphenylpyrazin-2-yl)oxybutan-1-amine

InChI

InChI=1S/C20H21N3O/c21-13-7-8-14-24-18-15-22-19(16-9-3-1-4-10-16)20(23-18)17-11-5-2-6-12-17/h1-6,9-12,15H,7-8,13-14,21H2

InChI Key

GCSBAQNOTOFZSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)OCCCCN

Origin of Product

United States

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